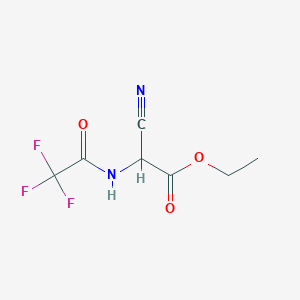

Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is a chemical compound with the molecular formula C7H7F3N2O3. It is known for its unique structure, which includes a cyano group, a trifluoroacetamido group, and an ethyl ester. This compound is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate typically involves the reaction of ethyl cyanoacetate with 2,2,2-trifluoroacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Bases: Sodium hydride, potassium carbonate

Acids: Hydrochloric acid, sulfuric acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Amides: Formed through nucleophilic substitution reactions

Carboxylic Acids: Formed through hydrolysis of the ester group

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate serves as a building block for synthesizing complex organic molecules and heterocycles. Its reactive functional groups enable various transformations:

- Nucleophilic Substitution : The cyano group can form new carbon-nitrogen bonds.

- Hydrolysis : The ester group can be hydrolyzed to yield corresponding carboxylic acids.

- Reduction : The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Biochemical Probes

Due to its reactive nature, this compound is investigated for potential use as a biochemical probe. Its ability to engage in various chemical reactions makes it suitable for studying biological systems and interactions at the molecular level.

Pharmaceutical Development

This compound is explored in drug development as a precursor for pharmaceutical intermediates. Its unique structure allows for modifications that can lead to the synthesis of novel therapeutic agents. For instance:

- Synthesis of SARS-CoV-2 Inhibitors : Research has indicated its potential in synthesizing inhibitors targeting viral proteases like the SARS-CoV-2 main protease (Mpro), which is crucial for developing antiviral drugs .

Specialty Chemicals Production

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow it to be incorporated into various formulations that require specific performance characteristics.

Case Study 1: Antiviral Drug Development

Research focused on synthesizing nirmatrelvir (Paxlovid), an FDA-approved drug targeting SARS-CoV-2 protease. This compound was utilized in the synthesis process, showcasing its role in developing antiviral agents while minimizing epimerization during critical coupling steps .

Case Study 2: Organic Synthesis Innovations

A study demonstrated the use of this compound as a reagent in synthesizing acylindoles and indolylalkylamines. This application highlights its utility in creating complex structures that are significant in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate involves its reactive functional groups. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The trifluoroacetamido group can enhance the compound’s stability and reactivity by withdrawing electron density from the adjacent carbon atoms. These properties make the compound a versatile intermediate in various chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl cyanoacetate: Similar structure but lacks the trifluoroacetamido group.

2,2,2-Trifluoroacetamide: Contains the trifluoroacetamido group but lacks the cyano and ester groups.

Methyl cyanoacetate: Similar to ethyl cyanoacetate but with a methyl ester group instead of an ethyl ester.

Uniqueness

Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is unique due to the presence of both the cyano and trifluoroacetamido groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Actividad Biológica

Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes available research findings on its biological activity, including in vitro and in vivo studies, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyano group and a trifluoroacetamido moiety that may contribute to its biological activity. The presence of these functional groups is hypothesized to enhance interaction with biological targets, including enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values for different cell lines indicate its effectiveness:

- In vivo Studies : The sodium salt form of related compounds has demonstrated promising results against Ehrlich ascites carcinoma (EAC) in mice. Treatment led to a reduction in EAC cell volume and count, alongside an increase in apoptotic markers such as caspase 3 .

The mechanism by which this compound exerts its effects appears to involve several pathways:

- VEGFR-2 Inhibition : Molecular docking studies suggest that the compound can bind effectively to the vascular endothelial growth factor receptor-2 (VEGFR-2), inhibiting its activity with an IC50 value close to that of established inhibitors like sorafenib .

- Antioxidant Activity : The compound has also been shown to possess antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress within cells .

Study on EAC Cells

In a study evaluating the sodium salt of ethyl derivatives against EAC cells:

- Findings : Significant chemopreventive effects were observed, with histopathological examinations confirming improved tissue health in liver and kidneys without adverse effects .

Molecular Docking Analysis

Molecular docking studies have revealed that this compound interacts favorably with specific protein targets:

- Binding Affinity : The binding energy scores indicate a strong affinity for VEGFR-2, suggesting potential as a therapeutic agent in cancer treatment .

Research Findings Summary Table

| Study | Cell Line/Model | IC50 (μM) | Mechanism | Outcome |

|---|---|---|---|---|

| Study 1 | HepG2 | 21.00 | VEGFR-2 Inhibition | Cytotoxicity observed |

| Study 1 | MCF-7 | 26.10 | VEGFR-2 Inhibition | Cytotoxicity observed |

| Study 2 | EAC Cells (in vivo) | N/A | Antioxidant & Apoptosis Induction | Reduced tumor volume |

Propiedades

IUPAC Name |

ethyl 2-cyano-2-[(2,2,2-trifluoroacetyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O3/c1-2-15-5(13)4(3-11)12-6(14)7(8,9)10/h4H,2H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVJBRBCDHCNHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.